molecular formula C13H14BrFO3 B1529323 4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1498465-28-3

4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid

Cat. No. B1529323
M. Wt: 317.15 g/mol
InChI Key: VBKOQBBJCULTSE-UHFFFAOYSA-N
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Description

4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid, also known as BFOC, is a chemical compound with the molecular formula C13H14BrFO3 and a molecular weight of 317.15 g/mol . It has drawn much interest from the scientific community due to its potential.


Molecular Structure Analysis

The molecular structure of BFOC consists of a bromo and fluoro group attached to a phenyl ring, which is further connected to an oxane ring and a carboxylic acid group .


Physical And Chemical Properties Analysis

BFOC is a solid compound . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Fluorination and Bromination Techniques

  • The study by Meisters and Mole (1974) discusses an exhaustive C-methylation of carboxylic acids to t-butyl compounds using trimethylaluminium, highlighting a methodology that could be adapted for the synthesis or modification of bromo-fluorophenyl compounds (Meisters & Mole, 1974).

Analytical Techniques for Carboxylic Acids

  • Tsuchiya et al. (1982) developed a high-performance liquid chromatography system for analyzing carboxylic acids using 4-bromomethyl-7-acetoxycoumarin as a fluorescence reagent. This method's sensitivity and specificity might be applicable in analyzing compounds similar to the one (Tsuchiya et al., 1982).

Chemical Synthesis and Structural Analysis

  • Løiten et al. (1999) synthesized 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride, providing insights into the synthesis and crystal structure determination of complex brominated compounds, which might be relevant for structurally related research (Løiten et al., 1999).

Decomposition and Environmental Degradation

  • Uchida, Furusawa, and Okuwaki (2003) investigated the high-temperature aqueous sodium hydroxide decomposition of 2-bromophenol, which could offer perspectives on the environmental stability and degradation pathways for bromo-fluorophenyl compounds (Uchida et al., 2003).

properties

IUPAC Name

4-[(2-bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFO3/c14-11-7-10(15)2-1-9(11)8-13(12(16)17)3-5-18-6-4-13/h1-2,7H,3-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKOQBBJCULTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=C(C=C(C=C2)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
Reactant of Route 2
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
Reactant of Route 3
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
Reactant of Route 4
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
Reactant of Route 6
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid

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